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Executive Summary

Nemiralisib (GSK2269557) is a potent and selective inhaled inhibitor of the phosphoinositide 3-
kinase delta (PI3Kd) enzyme. This document provides a comprehensive technical overview of
nemiralisib's investigation for the treatment of Activated PI3K Delta Syndrome (APDS), a rare
primary immunodeficiency. While the clinical development of nemiralisib for APDS has been
discontinued due to a lack of observed efficacy, this guide consolidates the available scientific
and clinical data to inform future research in the field of PI3Kd inhibition. The document details
the PI3Kd signaling pathway, the mechanism of action of nemiralisib, summarizes the findings
from the open-label clinical trial in APDS patients, and provides relevant experimental
protocols.

Introduction to APDS and the PI3Kod Signaling
Pathway

Activated PI3K Delta Syndrome (APDS) is a rare, autosomal dominant primary
immunodeficiency caused by gain-of-function mutations in the PIK3CD gene, which encodes
the p110d catalytic subunit of PI3Kd, or loss-of-function mutations in PIK3R1, encoding the
p85a regulatory subunit. This leads to hyperactivation of the PI3Kd signaling pathway,
predominantly in immune cells.[1] The clinical manifestations of APDS are heterogeneous and
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include recurrent sinopulmonary infections, lymphoproliferation, autoimmunity, and an
increased risk of lymphoma.

The PI3Kd signaling pathway is crucial for the development, proliferation, and function of B
cells and T cells.[1] Upon activation by cell surface receptors, PI3Kd phosphorylates
phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn regulate cellular
processes like cell growth, survival, and differentiation. In APDS, the constitutive activation of
this pathway leads to immune dysregulation.

Below is a diagram illustrating the PI3Kd signaling pathway and the mechanism of action of
nemiralisib.
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PI13Kd Signaling Pathway and Nemiralisib's Mechanism of Action.

Nemiralisib in APDS: Clinical Investigation

Nemiralisib was investigated in an open-label, Phase lla clinical trial (NCT02593539) to assess
its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with APDS.[1]

Study Design

e Study Type: Open-label, single-arm, prospective cohort study.[1]

Participants: Five adult patients with a confirmed genetic diagnosis of APDS.[1]

Intervention: Inhaled nemiralisib administered once daily for 12 weeks.[1]

Primary Outcome Measures: Safety and tolerability.[1]

Secondary Outcome Measures: Pharmacokinetics, changes in sputum and blood biomarkers
(including PIP3), and clinical assessments.[1]

Clinical Trial Workflow

The following diagram outlines the general workflow of the NCT02593539 clinical trial.
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Workflow of the Nemiralisib APDS Clinical Trial (NCT02593539).

Summary of Clinical Findings

The trial demonstrated that inhaled nemiralisib was generally well-tolerated. However, it failed
to show convincing evidence of target engagement in the lungs or downstream

pharmacological effects.[1]
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Data Presentation

Table 1: Safety and Tolerability of Nemiralisib in APDS Patients (N=5)[1]

Adverse Event (AE) Frequency Severity
Cough Most Common Mild
Other Reported AEs Infrequent Mild
Serious Adverse Events None N/A

Table 2: Pharmacodynamic and Efficacy Outcomes|[1]

Parameter Outcome

Sputum PIP3 Levels No significant change from baseline.
Sputum and Blood Inflammatory Markers No significant changes observed.
Lymphocyte Subsets in Blood No meaningful changes from baseline.

o ] No evidence of clinical benefit in APDS-related
Clinical Efficacy .
symptoms.

Note: Specific quantitative data on biomarker changes and pharmacokinetic parameters from
the APDS trial are not publicly available.

Systemic exposure to nemiralisib was found to be higher in the APDS patients compared to
previous studies in other populations, suggesting that the inhaled drug may not have been
retained in the structurally damaged lungs of these patients for a sufficient duration to exert a
local effect.[1]

Pharmacokinetics of Inhaled Nemiralisib

While pharmacokinetic data from the APDS trial is not available, studies in healthy volunteers
and patients with Chronic Obstructive Pulmonary Disease (COPD) provide insights into the
pharmacokinetic profile of inhaled nemiralisib.
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Table 3: Summary of Nemiralisib Pharmacokinetics (from studies in healthy volunteers and
COPD patients)

PK Parameter Value Reference

Rapidly absorbed following

Absorption ) i

inhalation.

Not explicitly stated, but
Time to Peak (Tmax) plasma concentrations peak

shortly after inhalation.

] Dose-proportional increase in
Systemic Exposure ]
plasma concentrations.

Higher concentrations
o observed in bronchoalveolar
Distribution :
lavage (BAL) fluid and cells

compared to plasma.

Primarily metabolized by
CYP3AA4.

Metabolism & Excretion

Note: The values presented are a general summary and may vary depending on the specific
study population and dose.

Experimental Protocols

This section provides an overview of the methodologies relevant to the investigation of
nemiralisib and other PI3Kd inhibitors.

PI3Kd Kinase Activity Assay (In Vitro)

A common method to assess the inhibitory activity of a compound on PI3K$d is a biochemical
kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The
PI3Kd enzyme phosphorylates a substrate (e.g., PIP2), converting ATP to ADP. The amount of
ADP produced is directly proportional to the kinase activity.
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Protocol Outline:

Reaction Setup: In a multi-well plate, combine the PI3Kd enzyme, the lipid substrate (e.g.,
PIP2), and the test compound (nemiralisib) at various concentrations in a kinase reaction
buffer.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to
proceed.

ADP Detection:
o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

o Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly
synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

Data Analysis: The luminescent signal is proportional to the ADP concentration. The IC50
value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be
calculated by plotting the signal against the inhibitor concentration.

Phospho-AKT (pAKT) Flow Cytometry for Target
Engagement

To assess the downstream effects of PI3Kd inhibition in whole cells, the phosphorylation status
of AKT, a key downstream effector, can be measured by flow cytometry.

Principle: This method uses phospho-specific antibodies to detect the phosphorylated form of
AKT (pAKT) within individual cells. A decrease in pAKT levels upon treatment with a PI3Kd
inhibitor indicates target engagement.

Protocol Outline:

o Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood
samples.
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« In Vitro Stimulation (Optional): Stimulate the cells with a known activator of the PI3K pathway
(e.g., anti-IgM for B cells) in the presence or absence of the PI3Kd inhibitor.

o Fixation and Permeabilization: Fix the cells to preserve their cellular structure and then
permeabilize the cell membranes to allow antibodies to enter the cell and bind to intracellular
targets.

e Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for pAKT
(e.g., pAKT Ser473). Co-staining with antibodies against cell surface markers (e.g., CD19 for
B cells, CD3 for T cells) allows for the analysis of pAKT levels in specific immune cell
subsets.

o Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The fluorescence
intensity of the pAKT antibody is measured for each cell.

o Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pAKT signal is
calculated for the cell population of interest. A decrease in gMFI in the inhibitor-treated cells
compared to the untreated control indicates inhibition of the PI3K pathway.

Conclusion and Future Directions

The investigation of nemiralisib for APDS, although not leading to a new therapeutic option for
this rare disease, has provided valuable insights for the field. The open-label trial highlighted
the challenges of treating a systemic disease with a locally administered (inhaled) drug,
especially in the context of pre-existing lung damage. The higher-than-expected systemic
exposure suggests that for future inhaled therapies in APDS, strategies to improve lung
retention may be necessary.

The development and subsequent FDA approval of the oral PISKd inhibitor leniolisib (Joenja)
for APDS underscores the therapeutic potential of targeting this pathway. Future research may
focus on:

» Developing novel PI3Kd inhibitors with improved safety and efficacy profiles.
o Exploring alternative delivery methods for targeted therapies in APDS.

« ldentifying biomarkers to predict treatment response and monitor disease activity.
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This technical guide serves as a repository of the current knowledge on nemiralisib for APDS
research, aiming to inform and guide the efforts of researchers and drug developers in their
pursuit of effective treatments for this and other immune dysregulation disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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